6-(1-hydroxy-1H-1,2,3-benzotriazol-6-yl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
3-(3-hydroxybenzotriazol-5-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-6-4-10(17)13-14-11(6)7-2-3-8-9(5-7)16(18)15-12-8/h2-3,5-6,18H,4H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQVIARAXGLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=NN3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1-hydroxy-1H-1,2,3-benzotriazol-6-yl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridazinones fused with a benzotriazole moiety. Its structural formula can be represented as follows:
This structure is characterized by the presence of a hydroxyl group on the benzotriazole ring and a methyl group on the pyridazinone ring.
Antiviral Activity
Research has indicated that derivatives of benzotriazole exhibit significant antiviral properties. Specifically, compounds similar to this compound have shown effectiveness against various viruses. For instance, studies on related benzotriazole analogues revealed their ability to inhibit the helicase activity of hepatitis C virus (HCV) and other flaviviruses, suggesting a potential application in antiviral therapy .
Anticancer Activity
The anticancer potential of pyridazinone derivatives has been extensively studied. A recent study demonstrated that certain pyridazinone compounds exhibited promising anti-proliferative effects against human colon cancer cell lines (HCT116). The compounds were evaluated for their cytotoxicity using the Artemia salina lethality test, yielding LC50 values greater than 100 µg/mL for all tested derivatives. Notably, some derivatives showed enhanced cytotoxicity in an inflamed model stimulated by serotonin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound may inhibit viral helicases or polymerases, disrupting viral replication.
- Induction of Apoptosis : Some studies suggest that pyridazinones can induce programmed cell death in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The hydroxyl group in the benzotriazole moiety may contribute to anti-inflammatory properties, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
Scientific Research Applications
Photoprotection
One of the primary applications of this compound is in the realm of photoprotection . Benzotriazoles are widely recognized for their ability to absorb ultraviolet (UV) radiation, making them valuable in formulations designed to protect materials and biological systems from UV damage.
Antioxidant Activity
The compound also exhibits notable antioxidant properties , which are crucial for protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings
Studies have demonstrated that derivatives of benzotriazole can scavenge free radicals effectively. This property is leveraged in:
- Pharmaceutical formulations : Developing drugs aimed at reducing oxidative damage in cells.
- Food preservation : Extending shelf life by preventing oxidative spoilage.
Biological Research
In biological research, this compound has been explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological molecules effectively.
Case Studies
- Antimicrobial Activity : Research has shown that certain benzotriazole derivatives can inhibit the growth of various pathogens, suggesting potential use as antimicrobial agents.
- Cancer Research : Investigations into the anticancer properties have revealed that these compounds may induce apoptosis in cancer cells, offering a pathway for new cancer therapies.
Data Tables
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Photoprotection | Cosmetic formulations | UV protection for skin |
| Polymer stabilization | Enhanced durability of materials | |
| Antioxidant Activity | Pharmaceutical formulations | Reduction of oxidative stress |
| Food preservation | Extended shelf life | |
| Biological Research | Antimicrobial agents | Inhibition of pathogen growth |
| Cancer therapies | Induction of apoptosis in cancer cells |
Chemical Reactions Analysis
Synthetic Routes and Cyclization
The pyridazinone ring is typically formed via cyclization of hydrazine with α,β-unsaturated carbonyl precursors. For example:
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Hydrazine Cyclization : 4-Oxo-5-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives are synthesized by refluxing α,β-unsaturated ketones (e.g., 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid) with hydrazine hydrate in ethanol (58–80% yields) .
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Benzotriazole Introduction : The 1-hydroxybenzotriazol-6-yl group is likely introduced via nucleophilic aromatic substitution (e.g., replacing chloride with benzotriazolyl ions in pyrazine intermediates under basic conditions) .
Hydroxyl Group Reactivity
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Etherification : The hydroxyl group on the benzotriazole ring can undergo alkylation with reagents like chloroacetonitrile in DMF/base, forming ether derivatives (e.g., alkylated intermediates with 80% yields) .
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Acylation : Reaction with acetyl chloride or anhydrides could yield ester or amide derivatives, as demonstrated in pyridazinone acetohydrazide syntheses .
Pyridazinone Ring Modifications
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Oxidation : The 4,5-dihydropyridazinone moiety can be oxidized to aromatic pyridazinones using agents like Jones reagent (CrO₃/H₂SO₄), forming fully conjugated systems .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce the pyridazinone ring to a tetrahydropyridazine structure.
Condensation Reactions
The acetohydrazide side chain at position 2 participates in Schiff base formation :
-
Hydrazone Synthesis : Refluxing with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields hydrazone derivatives. For example:
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Activity Trends
Key Observations:
- Position 5 : Methyl substitution (as in the target compound, KCA-1490, and UD-CG 115 BS) correlates with enhanced PDE III inhibition and cardiotonic activity compared to unsubstituted (MCI-154) or hydroxymethyl derivatives .
- However, bulkier substituents like pyrazolo-pyridinyl (KCA-1490) or benzimidazolyl (UD-CG 115 BS) may enhance target selectivity .
Mechanistic Comparisons
- Antiplatelet Activity : The target compound’s benzotriazolyl group may interfere with thrombin or ADP-induced aggregation, similar to 6-phenyl-5-hydroxymethyl derivatives (IC50: 0.25–0.43 mM) . However, chloroacetamido-substituted analogs (e.g., 97a) show significantly higher potency (IC50: 0.03 µM), suggesting that electron-withdrawing groups at position 6 enhance activity .
- Cardiotonic Effects: UD-CG 115 BS, with a benzimidazolyl group, enhances calcium sensitivity in cardiac muscle, while MCI-154 (pyridylaminophenyl) primarily inhibits PDE III. The target compound’s benzotriazolyl group may combine both mechanisms, though this requires validation .
- PDE Inhibition : The 5-methyl group is critical for PDE III inhibition, as seen in KCA-1490, which exhibits dual PDE III/IV inhibition. The benzotriazolyl substituent’s electron-deficient nature could further modulate PDE isoform selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(1-hydroxy-1H-1,2,3-benzotriazol-6-yl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by functionalization of the benzotriazole moiety. Key steps include refluxing in ethanol with sodium acetate as a catalyst (as demonstrated for analogous pyridazinones in ). Purity optimization involves HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and recrystallization from ethanol-dimethylformamide mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming regioselectivity?
- Methodology : Use a combination of H/C NMR to resolve stereochemistry at the 5-methyl position and FTIR to confirm the presence of the hydroxybenzotriazole group (stretching vibrations at 3200–3500 cm for -OH and 1500–1600 cm for triazole rings). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H] at m/z 335.1382 for CHNO) .
Q. What preliminary pharmacological screening approaches are suitable for assessing its bioactivity?
- Methodology : Conduct in vitro assays targeting platelet aggregation (e.g., ADP-induced aggregation in human platelet-rich plasma) and cardiovascular pathways (e.g., positive inotropic activity in isolated guinea pig atria), as demonstrated for structurally related 4,5-dihydropyridazinones . Dose-response curves (0.1–100 µM) with IC/EC calculations are recommended.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology : Systematically modify the benzotriazole substituents (e.g., replacing -OH with -OCH or halogens) and the dihydropyridazinone core (e.g., varying methyl group position). Use molecular docking against platelet ADP receptors (e.g., P2Y) and MD simulations to assess binding stability. Validate predictions via in vitro assays and compare with reference compounds like clopidogrel .
Q. What experimental strategies resolve contradictions in reported activity data across different assay systems?
- Methodology : Apply a split-plot factorial design to test the compound under varying conditions (e.g., pH, temperature, and plasma protein content). Use ANOVA to identify confounding variables. Cross-validate results with orthogonal assays (e.g., fluorescence polarization for receptor binding vs. functional platelet inhibition assays) .
Q. How can environmental fate studies be structured to evaluate its persistence and ecotoxicological risks?
- Methodology : Follow the INCHEMBIOL framework :
- Phase 1 : Determine logP (octanol-water partitioning) and hydrolysis half-life at pH 4–8.
- Phase 2 : Use OECD 301F biodegradation tests and algal toxicity assays (Pseudokirchneriella subcapitata, 72-h EC).
- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools.
Q. What computational methods validate the proposed mechanism of action in cardiovascular systems?
- Methodology : Combine density functional theory (DFT) to assess redox properties (relevant for pro-drug activation) with molecular dynamics (MD) simulations of the compound’s interaction with cardiac ion channels (e.g., Na/K-ATPase). Cross-correlate with patch-clamp electrophysiology data from cardiomyocytes .
Methodological Framework Integration
Q. How can theoretical models guide the design of degradation studies for this compound?
- Methodology : Apply transition state theory (TST) to predict hydrolysis pathways, informed by DFT-calculated activation energies. Experimentally validate using O-labeled water and LC-MS to track isotopic incorporation in degradation products .
Q. What statistical approaches ensure robustness in dose-response studies with high inter-experimental variability?
- Methodology : Use mixed-effects models to account for batch-to-batch variability in compound synthesis and biological replicates. Apply bootstrap resampling to estimate confidence intervals for EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
